Enhanced Hydrolytic Stability of Yttrium 2-Methoxyethoxide Compared to Unmodified Yttrium Alkoxides
Methoxyethoxides demonstrate higher stability in organic solvents and considerably greater stability to hydrolysis compared to derivatives of aliphatic alcohols [1]. This is attributed to the chelating properties of the ether oxygen [1]. In contrast, the hydrolysis of the most common yttrium alkoxide, yttrium oxoisopropoxide (Y₅O(OⁱPr)₁₃), is difficult to control due to the high electropositivity of yttrium [2].
| Evidence Dimension | Hydrolytic stability (qualitative class-level comparison) |
|---|---|
| Target Compound Data | Considerably greater stability to hydrolysis than aliphatic alkoxides |
| Comparator Or Baseline | Yttrium oxoisopropoxide (Y₅O(OⁱPr)₁₃) — hydrolysis is difficult to control |
| Quantified Difference | Not quantified; class-level observation |
| Conditions | Solution-phase hydrolysis behavior as described in sol-gel literature |
Why This Matters
Higher stability to uncontrolled hydrolysis enables more reproducible sol-gel processing and reduces batch-to-batch variability in material synthesis.
- [1] Anodic dissolution of metals in methoxyethanol—a way to new precursors for sol-gel technology. Integrated Ferroelectrics, 1994, 4(3), 275-279. DOI: 10.1080/10584589408017031. View Source
- [2] Tailored molecular precursors of yttrium oxide using functional alcohols and acetylacetone as modifiers. MRS Proceedings, 1990, 180, 73-78. View Source
